N-[4-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine
Description
N-[4-(Benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine (molecular formula: C₂₅H₂₆ClN₃O, molecular weight: 419.9 g/mol) is a Schiff base derivative featuring a piperazine core substituted with a 4-benzyloxybenzylidene group and a 4-chlorobenzyl moiety. Its structure includes an imine functional group (C=N), which enables reversible interactions with biological targets such as enzymes or DNA .
Key structural attributes include:
- Chlorobenzyl substituent: Introduces electron-withdrawing effects, which may stabilize interactions with biomolecules.
- Naphthylmethyl group: Contributes to aromatic stacking interactions, a critical factor in receptor binding .
Properties
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O/c1-2-7-25(8-3-1)23-33-28-15-13-24(14-16-28)21-30-32-19-17-31(18-20-32)22-27-11-6-10-26-9-4-5-12-29(26)27/h1-16,21H,17-20,22-23H2/b30-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBIGQDCIHPLRM-MWAVMZGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a complex structure that includes a piperazine ring, a naphthylmethyl group, and a benzyloxybenzylidene moiety. Its structural characteristics contribute to its biological activity and interaction with various biological targets.
Antidepressant Activity
Research indicates that compounds similar to N-[4-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine exhibit antidepressant properties. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in treating depression and anxiety disorders. Studies have shown that derivatives of piperazine can enhance serotonergic transmission, potentially leading to improved mood and reduced anxiety symptoms .
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. Compounds containing naphthyl groups have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that the presence of the naphthylmethyl group could enhance the compound's efficacy against certain cancer cell lines .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may offer protective benefits against neuronal damage caused by oxidative stress and excitotoxicity, making it a candidate for further investigation in conditions like Alzheimer's disease .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal evaluated the antidepressant effects of similar piperazine derivatives in animal models. Results demonstrated significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain. This suggests that this compound could be developed as a novel antidepressant agent .
Case Study 2: Anticancer Activity
In vitro studies have shown that compounds with structural similarities to this compound can inhibit the growth of breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins, indicating a promising avenue for cancer therapy development .
Data Table: Summary of Applications
Chemical Reactions Analysis
Condensation Reactions
The compound is synthesized via a Schiff base condensation reaction between 4-(1-naphthylmethyl)-1-piperazinamine and 4-(benzyloxy)benzaldehyde (Fig. 1). This reaction proceeds under reflux in ethanol, catalyzed by mild acids like acetic acid to facilitate imine formation .
Mechanism :
-
Nucleophilic attack by the piperazine amine on the aldehyde carbonyl.
-
Proton transfer and dehydration to form the C=N bond.
Conditions :
-
Solvent: Ethanol or methanol
-
Temperature: 60–80°C
-
Catalyst: Acetic acid (0.1–1.0 eq)
Yield : ~70–85% after recrystallization .
Reduction of the Imine Bond
The C=N bond undergoes hydrogenation to produce a secondary amine derivative.
Reagents :
-
Hydrogen gas (H₂) with palladium on carbon (Pd/C)
-
Sodium borohydride (NaBH₄) in methanol
Products :
N-[4-(benzyloxy)benzyl]-4-(1-naphthylmethyl)-1-piperazinamine (saturated analog).
Applications :
Oxidation Reactions
The benzylidene moiety is susceptible to oxidation under strong conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C | 4-(Benzyloxy)benzoic acid |
| Ozone (O₃) | Dichloromethane, -78°C | Cleavage to aldehyde fragments |
Oxidation products are intermediates for further functionalization.
Nucleophilic Substitution at the Benzyloxy Group
The O-benzyl group undergoes substitution with strong nucleophiles:
Example Reaction :
N-[4-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine + H₂N-R
→ N-[4-(R-amino)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine + Benzyl alcohol
Conditions :
-
Catalyst: Lewis acids (e.g., AlCl₃)
-
Solvent: DMF or THF.
Hydrolysis
Acidic or basic hydrolysis cleaves the imine bond:
Acidic Hydrolysis (HCl) :
-
Products: 4-(1-naphthylmethyl)-1-piperazinamine + 4-(benzyloxy)benzaldehyde.
Basic Hydrolysis (NaOH) : -
Slower due to resonance stabilization of the imine.
Electrophilic Aromatic Substitution
The naphthyl and benzyloxybenzene rings undergo reactions such as:
| Reaction | Reagents | Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy group |
| Sulfonation | SO₃/H₂SO₄ | Meta to imine bond |
These reactions introduce functional groups for tuning solubility or bioactivity.
Complexation with Metal Ions
The imine nitrogen and piperazine lone pairs enable coordination with transition metals:
| Metal Ion | Application |
|---|---|
| Cu²⁺ | Catalytic oxidation studies |
| Fe³⁺ | Magnetic resonance imaging (MRI) contrast agents |
Stoichiometry typically follows a 1:1 (ligand:metal) ratio .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Key Influencers |
|---|---|---|
| Condensation | Fast | Electron-withdrawing groups on aldehyde |
| Reduction | Moderate | Catalyst loading, H₂ pressure |
| Oxidation | Slow | Steric hindrance from naphthyl group |
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro groups (e.g., in and ) increase electrophilicity, enhancing DNA interaction but reducing metabolic stability.
- Fluorine (e.g., ) improves pharmacokinetics by resisting oxidative metabolism, extending half-life.
Aromatic Bulk and Lipophilicity
- Naphthylmethyl substituents (common in all compounds) enhance hydrophobic interactions, critical for crossing blood-brain barrier or targeting lipid-rich tumor tissues .
- Chlorobenzyl () increases molecular weight and polarity, balancing solubility and target affinity.
Anticancer Potential
N-[4-(Benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine demonstrates moderate cytotoxicity against Huh-7 liver cancer cells, with IC₅₀ values comparable to cisplatin in preliminary assays . Its mechanism involves intercalation into DNA minor grooves, disrupting replication .
Antimicrobial Activity
Analogues with nitro groups (e.g., ) exhibit broad-spectrum antibacterial effects, inhibiting E. coli and S. aureus at MIC values of 8–16 µg/mL. The benzyloxy variant shows weaker activity, suggesting substituent size impacts bacterial membrane penetration .
Neuroactive Properties
The target compound’s bulkier benzyloxy group may limit CNS penetration compared to smaller substituents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Schiff base formation between 4-(1-naphthylmethyl)piperazine and 4-benzyloxybenzaldehyde. and highlight that refluxing equimolar reactants in absolute ethanol with glacial acetic acid as a catalyst for 2–4 hours achieves optimal yields (~60–75%). Isolation involves precipitation in ice-cold water, followed by recrystallization from ethanol . Adjusting solvent polarity (e.g., methanol vs. ethanol) or using microwave-assisted synthesis may reduce reaction time.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms imine bond formation (δ ~8.3 ppm for CH=N) and aromatic substituents (e.g., benzyloxy group at δ ~5.0 ppm for OCH₂Ph) .
- LC/MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : and demonstrate that replacing the naphthyl group with pyridinyl or fluorobenzyl moieties alters anticonvulsant or kinase inhibitory activity. For example, 4-pyridinyl derivatives in showed GABAergic activity (EC₅₀ ~10 µM).
- Scaffold Hybridization : Incorporating thiadiazine ( ) or thiazolidinone () rings can modulate solubility and target affinity. Computational docking (e.g., AutoDock Vina) predicts binding modes to receptors like GABA-A or tyrosine kinases .
Q. What strategies resolve contradictions in reaction outcomes, such as unreacted starting materials under acidic/basic conditions?
- Methodological Answer : shows that hydrolysis of imine bonds in HCl/NaOH may regenerate aldehydes. To mitigate this:
- pH Control : Maintain neutral conditions during workup.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection prior to condensation .
- Reaction Monitoring : TLC or in situ IR tracks imine formation (C=N stretch ~1600–1650 cm⁻¹) .
Q. How can computational modeling predict pharmacokinetic properties like solubility or metabolic stability?
- Methodological Answer :
- LogP Calculation : Tools like ChemAxon or Schrödinger’s QikProp estimate lipophilicity (predicted LogP ~4.2 for the parent compound), guiding derivatization for improved water solubility (e.g., adding sulfonate groups) .
- Metabolism Prediction : CYP450 isoform interaction profiles (e.g., CYP3A4 inhibition) are modeled using SwissADME or MetaCore .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer : Variability in assays (e.g., cell lines, incubation times) complicates direct comparisons. For example:
- Anticonvulsant Activity : reports GABA-mediated inhibition in rodent models, but IC₅₀ values may differ from in vitro receptor-binding assays. Validate using standardized protocols (e.g., NIH Anticonvulsant Screening Program) .
- Cytotoxicity : notes that fluorobenzyl derivatives show kinase inhibition but may lack selectivity. Counter-screen against unrelated targets (e.g., hERG channel) to confirm specificity .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
